molecular formula C13H17NO2 B1265597 Cyclohexyl anthranilate CAS No. 7779-16-0

Cyclohexyl anthranilate

Cat. No. B1265597
CAS RN: 7779-16-0
M. Wt: 219.28 g/mol
InChI Key: KFEZETDKFSMLMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexyl anthranilate involves catalytic reactions and innovative approaches to bond formation. Notably, a nickel-catalyzed cycloaddition has been developed, allowing anthranilic acid derivatives to react with alkynes to afford substituted indoles, demonstrating a method potentially applicable to cyclohexyl anthranilate synthesis (Maizuru, Inami, Kurahashi, & Matsubara, 2011). Another approach involves the cyclization of anthraniloyl dipeptides under mild conditions, highlighting the influence of substituents and chirality on the reaction outcome (Pinnen, Di Muro, Zanotti, & Lucente, 2009).

Molecular Structure Analysis

The molecular structure of cyclohexyl anthranilate plays a critical role in its chemical behavior and applications. Research involving similar compounds has utilized advanced methods like crystallography and computational models to elucidate structural details, which are essential for understanding the properties and reactivity of cyclohexyl anthranilate.

Chemical Reactions and Properties

Cyclohexyl anthranilate undergoes various chemical reactions, highlighting its versatility. Lewis acid-catalyzed annulations and base-mediated cycloadditions are notable examples, showcasing the compound's ability to form complex structures under different conditions (Wang, Zhang, Wang, Xu, & Luo, 2017). These reactions provide insights into the chemical properties of cyclohexyl anthranilate, including its reactivity and potential for forming new bonds.

Scientific Research Applications

1. Heterogeneous Catalytic Solvent-Free Synthesis

  • Application Summary: Cyclohexyl anthranilate is used in the transesterification of anthranilates with both mixtures of cis and trans and pure trans 3,3,5-trimethyl cyclohexanol .
  • Methods of Application: This process was studied using calcium-oxide- and magnesium-oxide-based catalysts under solvent-free conditions. The catalysts were characterized by XRD, CO2-TPD, BET-surface area, and FEG–SEM analysis .
  • Results: Pure calcium oxide was found to be the most effective heterogeneous catalyst. The TOF after five recycles was 10.7 mol/mol of catalyst/h .

2. Food Packaging Applications

  • Application Summary: Cyclohexyl anthranilate is used in the development of antifungal EVOH-based films for food packaging applications .
  • Methods of Application: A twin-screw extruder with a specifically designed screw configuration was employed to produce films at pilot scale. The quantification analyses of methyl anthranilate (MA) in the films showed a high retention capacity .
  • Results: The presence of MA did not affect the transparency or the thermal stability of EVOH-based films, but decreased the glass transition temperature of the copolymer, indicating a plasticizing effect .

3. Flavor and Fragrance Agents

  • Application Summary: Cyclohexyl anthranilate has a fruity type odor and flavor, making it useful as a flavor and fragrance agent .
  • Methods of Application: It is typically added to products in small quantities to impart a fruity aroma or flavor .
  • Results: The specific outcomes of this application can vary widely depending on the specific product and formulation .

4. Flavoring Agent

  • Application Summary: Cyclohexyl anthranilate is used as a flavoring agent in food products. It has a floral flavor profile .
  • Methods of Application: It is added to food products to enhance their flavor. The specific methods of application can vary depending on the product .
  • Results: The use of Cyclohexyl anthranilate can improve the taste of food products, but the specific outcomes can vary widely depending on the product and formulation .

5. Gene Expression System

  • Application Summary: Cyclohexyl anthranilate is used in the development of an anthranilate-inducible gene expression system for Pseudomonas species .
  • Methods of Application: This system permits tuning of gene expression in a wide range of pseudomonads .
  • Results: The anthranilate-inducible expression system worked in strains of P. aeruginosa and P. putida and is likely useful for physiological and biotechnological purposes in a wide range of pseudomonads .

6. Metal Anthranilate Complexes

  • Application Summary: Cyclohexyl anthranilate can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
  • Methods of Application: The specific methods of application can vary depending on the specific use case .
  • Results: The use of Cyclohexyl anthranilate in the formation of metal anthranilate complexes can lead to a variety of outcomes depending on the specific application .

4. Flavoring Agent

  • Application Summary: Cyclohexyl anthranilate is used as a flavoring agent in food products. It has a floral flavor profile .
  • Methods of Application: It is added to food products to enhance their flavor. The specific methods of application can vary depending on the product .
  • Results: The use of Cyclohexyl anthranilate can improve the taste of food products, but the specific outcomes can vary widely depending on the product and formulation .

5. Gene Expression System

  • Application Summary: Cyclohexyl anthranilate is used in the development of an anthranilate-inducible gene expression system for Pseudomonas species .
  • Methods of Application: This system permits tuning of gene expression in a wide range of pseudomonads .
  • Results: The anthranilate-inducible expression system worked in strains of P. aeruginosa and P. putida and is likely useful for physiological and biotechnological purposes in a wide range of pseudomonads .

6. Metal Anthranilate Complexes

  • Application Summary: Cyclohexyl anthranilate can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
  • Methods of Application: The specific methods of application can vary depending on the specific use case .
  • Results: The use of Cyclohexyl anthranilate in the formation of metal anthranilate complexes can lead to a variety of outcomes depending on the specific application .

properties

IUPAC Name

cyclohexyl 2-aminobenzoate
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InChI

InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2
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InChI Key

KFEZETDKFSMLMG-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2N
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Molecular Formula

C13H17NO2
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DSSTOX Substance ID

DTXSID6024884
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Molecular Weight

219.28 g/mol
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Physical Description

Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma
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Flash Point

greater than 220 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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Density

1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021
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Product Name

Cyclohexyl anthranilate

CAS RN

7779-16-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
GD Yadav, PK Goel - Green Chemistry, 2000 - pubs.rsc.org
… Cyclohexyl anthranilate has a faint, fruityorange blossom type odour of good tenacity with a sweet-fruity, grape-like taste. It is used in flavour compositions for imitation grape, banana, …
Number of citations: 52 pubs.rsc.org
F Aguilar, HN Autrup, S Barlow, L Castle, R Crebelli… - 2008 - scholar.archive.org
… anthranilate (FL-no: 09.717; up to 280 μg/plate), isobutyl anthranilate (FL-no: 09.718; up to 333 μg/plate), linalyl anthranilate (FL-no: 09.721; up to 666 μg/plate), cyclohexyl anthranilate (…
Number of citations: 0 scholar.archive.org
HS Rosenkranz, N Takihi, G Klopman - Mutagenesis, 1991 - academic.oup.com
Starting with the results of the mutagenirity of 100 chemicals, we use CASE, a structure activity relational system, to select additional chemicals for inclusion into a data base. We …
Number of citations: 28 academic.oup.com
A Ono, M Takahashi, A Hirose, E Kamata… - Food and chemical …, 2012 - Elsevier
Most exposure levels of flavor in food are considered to be extremely low. If at all, genotoxic properties should be taken into account in safety evaluations. We have recently established …
Number of citations: 18 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
CGGL SGGGGSGGGGSGGSGSGGSGS - inchem.org
… 1540; up to 666 pg/plate), cyclohexyl anthranilate (No. 1541; up to 67 pg/plate), phenylethyl anthranilate (No. 1543; up to 100 pg/plate), methyl N-methylanthranilate (No. …
Number of citations: 0 inchem.org
MA Al-Qudah, ZM Al-Smadi, HI Al-Jaber… - Arabian Journal of …, 2023 - Elsevier
The current investigation aimed to shed light in the volatile and non-volatile secondary metabolites of Ajuga orientalis L. from Jordan. GC/MS and GC/FID analysis of the hydrodistilled …
Number of citations: 2 www.sciencedirect.com
RS Malkar, GD Yadav - Current Catalysis, 2020 - ingentaconnect.com
Background: In this review, different heterogeneous catalysts based on acid, base, metal and enzymes are discussed for the synthesis of industrially relevant perfumes and flavor …
Number of citations: 4 www.ingentaconnect.com
J Pitha, L Szente, J Szejtli - Controlled drug delivery, 2019 - books.google.com
Complexes of metal ions with synthetic ligands have been for almost a century not only of academic interest but also a subject of many practical applications. In the field of biomedical …
Number of citations: 71 books.google.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 20 efsa.onlinelibrary.wiley.com

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